molecular formula C8H16N2 B2711363 7-Methyl-1,7-diazaspiro[3.5]nonane CAS No. 1221820-89-8

7-Methyl-1,7-diazaspiro[3.5]nonane

Cat. No.: B2711363
CAS No.: 1221820-89-8
M. Wt: 140.23
InChI Key: OWFQLZVALHPYAC-UHFFFAOYSA-N
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Description

7-Methyl-1,7-diazaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where a diazaspiro ring system is fused with a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,7-diazaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often require a catalyst and may be conducted under reflux with an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process includes purification steps such as distillation or recrystallization to achieve high purity levels necessary for commercial applications. The scalability of the synthesis is crucial for industrial viability, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Thionyl chloride, phosphorus tribromide, often under reflux conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 7-Methyl-1,7-diazaspiro[3

Scientific Research Applications

7-Methyl-1,7-diazaspiro[3.5]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects at the molecular level.

Comparison with Similar Compounds

    1,7-Diazaspiro[3.5]nonane: Lacks the methyl group at the 7-position, which may alter its chemical reactivity and biological activity.

    7-Methyl-2,7-diazaspiro[3.5]nonane: Similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.

Uniqueness: 7-Methyl-1,7-diazaspiro[3.5]nonane is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the methyl group at the 7-position can significantly impact its interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

7-methyl-1,7-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-6-3-8(4-7-10)2-5-9-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFQLZVALHPYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCN2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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